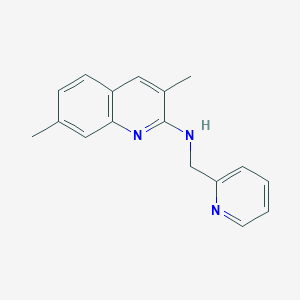
3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including pharmacology, biochemistry, and neuroscience. In
Wirkmechanismus
The mechanism of action of 3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases. It has also been shown to affect neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine vary depending on the specific application. In pharmacology, this compound has been shown to inhibit cancer cell growth and induce apoptosis. It has also been shown to have neuroprotective effects and to modulate neurotransmitter systems. In biochemistry, it has been used to study protein-protein interactions and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine in lab experiments is its versatility. It has been shown to have potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. However, one limitation is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound interacts with proteins and enzymes in the body.
Zukünftige Richtungen
There are several future directions for research on 3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its effects on specific neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with proteins and enzymes in the body.
Synthesemethoden
The synthesis of 3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine involves the reaction of 2-chloro-3,7-dimethylquinoline with 2-pyridinemethanamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,7-dimethyl-N-(2-pyridinylmethyl)-2-quinolinamine has been studied for its potential applications in various scientific fields. In pharmacology, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme activity. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter systems.
Eigenschaften
IUPAC Name |
3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-6-7-14-10-13(2)17(20-16(14)9-12)19-11-15-5-3-4-8-18-15/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZLLHCYYRWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5653037 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
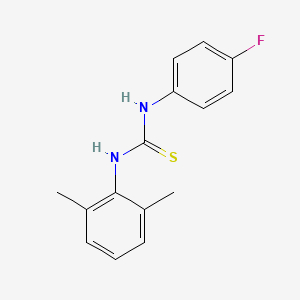
![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
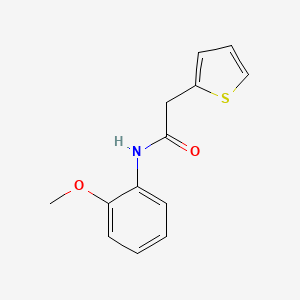
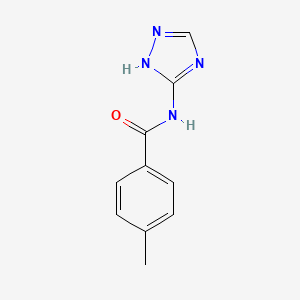
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
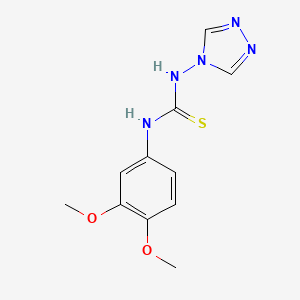

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)
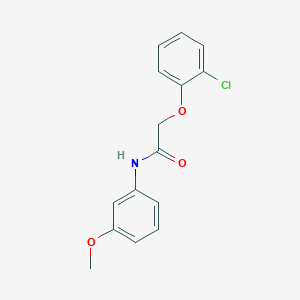

![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)